(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine: is a chiral amine compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and a suitable chiral amine.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-1-ol using a reducing agent like sodium borohydride.
Amine Introduction: The alcohol is then converted to the corresponding amine through a reductive amination process using a chiral amine and a reducing agent like sodium cyanoborohydride.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the indane moiety or the amine group.
Substitution: The compound can participate in substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure is similar to known pharmacologically active molecules, making it a candidate for drug development.
Industry
Material Science: It can be used in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine: can be compared to other chiral amines with similar structures, such as:
Uniqueness
- The unique combination of the indane moiety and the chiral amine group in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITUNCLTWKUDE-NUHJPDEHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC2=CC=CC=C12)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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